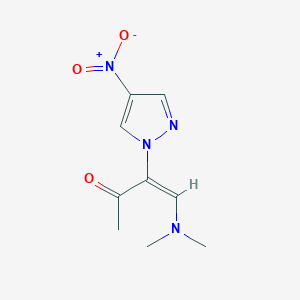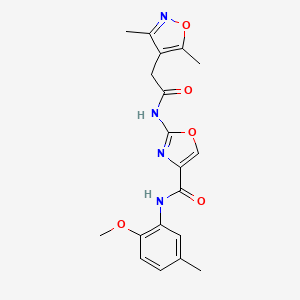
4-Dimethylamino-3-(4-nitro-pyrazol-1-yl)-but-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Dimethylamino-3-(4-nitro-pyrazol-1-yl)-but-3-en-2-one, also known as DMNPY, is a chemical compound that has gained significant attention in the field of scientific research due to its unique structure and potential applications. DMNPY is an organic compound with the molecular formula C10H12N4O3 and a molecular weight of 236.23 g/mol. This compound is synthesized using a specific method and has been found to exhibit various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 4-Dimethylamino-3-(4-nitro-pyrazol-1-yl)-but-3-en-2-one is not fully understood, but it is believed to involve the modulation of specific signaling pathways in the body. This compound has been found to inhibit the activity of certain enzymes and receptors, which may contribute to its biological effects. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. This compound has been shown to possess anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases such as arthritis. This compound has also been found to exhibit anticancer properties, making it a potential candidate for cancer therapy. Additionally, this compound has been shown to possess antimicrobial properties, which may be useful in the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
4-Dimethylamino-3-(4-nitro-pyrazol-1-yl)-but-3-en-2-one has several advantages and limitations for lab experiments. One advantage is its unique structure, which makes it a potential candidate for drug development. This compound also exhibits various biological activities, which make it a useful tool for studying specific pathways in the body. However, one limitation of this compound is its complex synthesis method, which requires expertise in organic chemistry. Additionally, the mechanism of action of this compound is not fully understood, which may limit its potential applications in scientific research.
Zukünftige Richtungen
There are several future directions for the study of 4-Dimethylamino-3-(4-nitro-pyrazol-1-yl)-but-3-en-2-one. One direction is to further elucidate the mechanism of action of this compound. Understanding the mechanism of action of this compound may lead to the development of new drugs that target specific pathways in the body. Another direction is to explore the potential applications of this compound in the treatment of various diseases, such as cancer and inflammatory diseases. Finally, future research may focus on developing more efficient and cost-effective methods for synthesizing this compound.
Synthesemethoden
4-Dimethylamino-3-(4-nitro-pyrazol-1-yl)-but-3-en-2-one is synthesized using a specific method that involves the reaction of 4-nitro-1H-pyrazole with 3-dimethylamino-2-buten-1-one. The reaction is carried out in the presence of a suitable catalyst and solvent. The resulting product is then purified using various techniques such as column chromatography and recrystallization. The synthesis of this compound is a complex process that requires careful attention to detail and expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
4-Dimethylamino-3-(4-nitro-pyrazol-1-yl)-but-3-en-2-one has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit various biological activities such as anti-inflammatory, anticancer, and antimicrobial properties. This compound has also been shown to modulate the activity of certain enzymes and receptors in the body, making it a potential candidate for drug development.
Eigenschaften
IUPAC Name |
(E)-4-(dimethylamino)-3-(4-nitropyrazol-1-yl)but-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O3/c1-7(14)9(6-11(2)3)12-5-8(4-10-12)13(15)16/h4-6H,1-3H3/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOQHARUVJGBKTK-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=CN(C)C)N1C=C(C=N1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=C\N(C)C)/N1C=C(C=N1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![{1-[5-Bromo-2-(methylsulfanyl)pyrimidine-4-carbonyl]-3-methylpyrrolidin-2-yl}methanol](/img/structure/B2775814.png)




![Tert-butyl N-(2-oxa-7-azaspiro[3.4]octan-5-ylmethyl)carbamate;hydrochloride](/img/structure/B2775824.png)


![N'-[(4-fluorophenyl)methyl]-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2775829.png)
